molecular formula C19H26N4O3 B2657196 5-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2379947-65-4

5-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2657196
CAS No.: 2379947-65-4
M. Wt: 358.442
InChI Key: GAWHWWJGZYEQTJ-UHFFFAOYSA-N
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Description

5-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidin-2-one ring followed by the introduction of the piperidine and pyrimidine moieties through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of carbon-nitrogen and carbon-oxygen bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, often requiring the presence of a catalyst or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

5-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level, including enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery programs targeting specific diseases.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carbonyl derivatives: These compounds share structural similarities with the piperidine and pyrrolidin-2-one moieties.

    1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine: This compound also features a piperidine ring and is used in similar research contexts.

Uniqueness

5-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of the cyclobutylpyrimidinyl group, which imparts specific steric and electronic properties that can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations.

Properties

IUPAC Name

5-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c24-17-5-4-15(22-17)19(25)23-8-6-13(7-9-23)11-26-18-10-16(20-12-21-18)14-2-1-3-14/h10,12-15H,1-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWHWWJGZYEQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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